2,4-Dihydroxy-3,6-dimethylbenzoic acid is an aromatic compound belonging to the class of dihydroxybenzoic acids. Its molecular formula is and it has a molecular weight of approximately 182.18 g/mol. This compound features two hydroxyl groups located at the 2 and 4 positions, and two methyl groups at the 3 and 6 positions of the benzene ring, contributing to its unique chemical properties and biological activities .
Atraric acid is a key intermediate in the synthesis of Oak moss absolute, a natural product historically used in perfumery for its unique earthy and woody aroma []. Research describes methods for synthesizing Atraric acid from lichenic acid, a precursor found in certain types of lichen, for the subsequent production of Oak moss absolute [].
For example, in the synthesis of methyl 2,4-dihydroxy-3,6-dimethylbenzoate, 2,4-dihydroxy-3,6-dimethylbenzoic acid reacts with methanol in the presence of an acid catalyst .
2,4-Dihydroxy-3,6-dimethylbenzoic acid exhibits several biological activities:
Several methods have been developed for synthesizing 2,4-dihydroxy-3,6-dimethylbenzoic acid:
2,4-Dihydroxy-3,6-dimethylbenzoic acid finds applications in various fields:
Research on interaction studies involving 2,4-dihydroxy-3,6-dimethylbenzoic acid has indicated:
Several compounds share structural similarities with 2,4-dihydroxy-3,6-dimethylbenzoic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Hydroxybenzoic Acid | One hydroxyl group on benzene | Commonly known as salicylic acid; used in pain relief. |
| 3-Hydroxy-4-methoxybenzoic Acid | Hydroxyl and methoxy groups | Exhibits anti-inflammatory properties; used in cosmetics. |
| Resorcinol | Two hydroxyl groups on benzene | Known for its antiseptic properties; used in hair dyes. |
| 2-Methylresorcinol | Methyl group and two hydroxyl groups | Displays similar antioxidant properties but differs in methyl substitution pattern. |
Each of these compounds possesses unique characteristics that differentiate them from 2,4-dihydroxy-3,6-dimethylbenzoic acid while sharing common functional groups that contribute to their biological activities .
Irritant